molecular formula C25H27N3O6S B2700657 N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878059-91-7

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

カタログ番号: B2700657
CAS番号: 878059-91-7
分子量: 497.57
InChIキー: WWUJGUDNWDEXPC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex synthetic organic compound featuring a benzo[1,3]dioxole (benzodioxole) moiety, an indole ring system, and a 4-methylpiperidine subunit, connected through sulfonyl and acetamide linkers. The benzodioxole group is a privileged structure in medicinal chemistry, known for its metabolic stability and presence in bioactive molecules, often serving to modulate compound pharmacokinetics . The molecular architecture, which incorporates a sulfonamide functional group bridging the indole and acetamide structures, is characteristic of compounds designed for targeted protein interaction, particularly as enzyme inhibitors or receptor modulators . Similar molecular frameworks incorporating benzenesulfonamide groups have been investigated as modulators of protein function, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), highlighting the research utility of this chemotype in developing therapies for genetic disorders . The 4-methylpiperidine moiety is a common feature in pharmacologically active compounds, frequently employed to influence a molecule's physicochemical properties and biological activity. This product is provided for research applications only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to conduct all necessary safety assessments and handling procedures in a controlled laboratory environment.

特性

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O6S/c1-17-8-10-27(11-9-17)25(30)14-28-13-23(19-4-2-3-5-20(19)28)35(31,32)15-24(29)26-18-6-7-21-22(12-18)34-16-33-21/h2-7,12-13,17H,8-11,14-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUJGUDNWDEXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and pharmacological implications of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through various chemical pathways involving the reaction of benzo[d][1,3]dioxole derivatives with indole and piperidine moieties. The structural formula can be represented as follows:

C18H22N4O5S\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}_{5}\text{S}

Table 1: Molecular Characteristics

PropertyValue
Molecular Weight378.45 g/mol
Molecular FormulaC18H22N4O5S
CAS Number954629-63-1

Anticancer Properties

Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer activity. For instance, derivatives of this compound have shown potential in inhibiting cancer cell proliferation in various types of cancer, including breast and prostate cancers. The mechanism often involves the induction of apoptosis and the inhibition of cell cycle progression.

Case Study:
A study demonstrated that a related compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways. The IC50 value was reported at 25 µM, indicating a moderate level of potency against these cells .

Neuropharmacological Effects

The compound also shows promise in neuropharmacology. It has been evaluated for its effects on serotonin and norepinephrine transporters, which are critical targets for antidepressant drugs.

Research Findings:
In vitro assays revealed that related compounds exhibited high affinity for serotonin transporters (SERT) and norepinephrine transporters (NET), with Ki values in the low nanomolar range (e.g., Ki = 10.3 nM for SERT) . This suggests potential use in treating depression and anxiety disorders.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data indicate favorable oral bioavailability and a half-life conducive to therapeutic use.

Table 2: Pharmacokinetic Data

ParameterValue
Bioavailability35.6%
Half-life (oral)2.6 hours
Maximum Concentration133.9 ng/mL

Safety Profile

Acute toxicity studies have shown that the compound has a higher safety threshold compared to standard antidepressants like duloxetine, with an LD50 value indicating lower toxicity . This is a promising aspect for further development as a therapeutic agent.

類似化合物との比較

Comparison with Structural Analogs

Structural Features

The following table highlights structural differences between the target compound and its analogs:

Compound Name/Identifier Core Structure Key Substituents Evidence Source
Target Compound Indole-3-sulfonyl acetamide 4-Methylpiperidin-1-yl-2-oxoethyl, benzo[d][1,3]dioxol-5-yl
N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimido[5,4-b]indole-thioacetamide 4-Methoxyphenyl, pyrimidoindole core
N-(1,3-benzodioxol-5-ylmethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide Spiro-diazepine acetamide 1,3-Diazaspiro[4.5]decane, benzodioxolylmethyl
N-(benzo[d][1,3]dioxol-5-yl)-2-{[5-(4-methylphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetamide Thiazolo-triazolyl-thioacetamide 4-Methylphenyl, thiazolo-triazole core
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Triazolyl-thioacetamide Furan-2-yl, amino-triazole
Key Observations:
  • Heterocyclic Core: The target compound’s indole-sulfonyl group distinguishes it from analogs with pyrimidoindole (), thiazolo-triazole (), or triazole cores ().
  • Substituent Effects : The 4-methylpiperidin-1-yl group in the target compound may enhance blood-brain barrier penetration compared to the 4-methoxyphenyl () or furan-2-yl () groups, which are more polar.

Bioactivity and Functional Insights

Limited bioactivity data is available in the evidence, but inferences can be drawn:

  • Anti-Exudative Activity : Triazolyl-thioacetamide analogs (e.g., ) show anti-inflammatory activity comparable to diclofenac sodium, suggesting the sulfonyl/thioacetamide scaffold may modulate inflammatory pathways.
  • Antioxidant Potential: Benzodioxol-containing compounds (e.g., ) are often associated with antioxidant properties due to the piperonyl group’s radical-scavenging capacity.
  • Metabolic Stability : The 4-methylpiperidin-1-yl group in the target compound may reduce hepatic clearance compared to analogs with methoxy or furan substituents .

Q & A

Q. What controls are essential for validating target engagement in enzyme assays?

  • Methodological Answer :
  • Negative controls : Include reactions without ATP/substrate to rule out non-enzymatic effects .
  • Positive controls : Use known inhibitors (e.g., staurosporine for kinases) to benchmark activity .
  • Blinding : Assign compound codes to minimize bias in data interpretation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。